methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate

BET bromodomain BD2 selectivity structure-activity relationship

Researchers studying BD2-selective BET pharmacology face reproducibility challenges when using non-validated 1,4-acylthiazepane analogs. This compound serves as a precisely defined reference standard for BD2-focused studies. • ≥3-10-fold BD2/BD1 selectivity confirmed within the 1,4-acylthiazepane series. • o-Tolyl group (σₚ = -0.17) provides electron-donating reference for Hammett-based QSAR models. • Para-methyl benzoate regioisomer complements ortho-substituted fragments in 3D-enriched libraries. • Stable methyl ester reference for comparative metabolic stability panels (vs. acetate analog). Supplied with full analytical characterization to ensure batch-to-batch consistency. In stock for immediate dispatch.

Molecular Formula C21H23NO3S
Molecular Weight 369.48
CAS No. 1795430-81-7
Cat. No. B2902748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate
CAS1795430-81-7
Molecular FormulaC21H23NO3S
Molecular Weight369.48
Structural Identifiers
SMILESCC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C21H23NO3S/c1-15-5-3-4-6-18(15)19-11-12-22(13-14-26-19)20(23)16-7-9-17(10-8-16)21(24)25-2/h3-10,19H,11-14H2,1-2H3
InChIKeyBDLYSHPPNVHCCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate (CAS 1795430-81-7): A 1,4-Thiazepane Scaffold for BET Bromodomain Research


Methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate is a synthetic organic compound belonging to the 1,4-acylthiazepane class, a family of seven-membered heterocycles containing sulfur and nitrogen that has recently emerged as a source of three-dimensional (3D) fragments for bromodomain and extra-terminal (BET) protein ligand discovery [1]. The compound incorporates an electron-donating o-tolyl substituent at the 7-position and a para-methyl benzoate ester at the 4-carbonyl, a combination that aligns with structure-activity relationship (SAR) trends favoring enhanced BET BD2 domain affinity [2].

Why Methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate Cannot Be Replaced by Close Structural Analogs


Within the 1,4-acylthiazepane chemotype, even conservative substituent changes on the 7-phenyl ring can shift bromodomain selectivity profiles by 2- to 3-fold, undermining biological reproducibility . The para-methyl benzoate ester of this compound orients the carbonyl differently than ortho-substituted analogs, potentially altering hydrogen-bonding networks with the BD2 histidine gatekeeper residue [1]. Generic replacement with unsubstituted phenyl or electron-deficient variants without confirming binding activity risks introducing compounds with reduced affinity that may not recapitulate published 1,4-acylthiazepane pharmacology.

Quantitative Differentiation Evidence for Methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate


Electron-Donating o-Tolyl Group Enhances BRD2-BD2 Affinity by 2–3 Fold Compared to Electron-Withdrawing Analogs

In competitive ALPHA Screen assays assessing 1,4-acylthiazepane binding to BRD2-BD2, analogs bearing electron-donating substituents on the 7-phenyl ring exhibited a 2–3 fold increase in affinity relative to analogs with electron-withdrawing groups . The o-tolyl group (Hammett σₚ = –0.17) in methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate places it squarely in the electron-donating category, in contrast to the 2-fluorophenyl analog (σₚ = +0.06) or the 2-chlorophenyl analog (σₚ = +0.23).

BET bromodomain BD2 selectivity structure-activity relationship

1,4-Acylthiazepane Scaffold Confers ≥3–10-Fold BD2 Selectivity Over BD1 in BET Bromodomains

Protein-observed fluorine (PrOF) NMR experiments on tandem bromodomains of BRD4 and BRDT demonstrated that 1,4-acylthiazepane ligands achieve ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) over the N-terminal bromodomain (BD1) [1]. This selectivity profile is a class-defining feature that distinguishes these compounds from pan-BET inhibitors such as JQ1 or I-BET762, which exhibit <2-fold selectivity between BD1 and BD2 [2]. Methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate, as a 1,4-acylthiazepane, is expected to inherit this selectivity advantage.

BET bromodomain selectivity BD1 vs BD2 PrOF NMR

Regioisomeric Ester Position (para-Methyl Benzoate vs. ortho-Methyl Benzoate) Differentiates Binding Site Accessibility

The methyl benzoate ester in this compound is attached at the para position of the benzoyl ring, whereas a commercially available regioisomer, methyl 2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate (CAS 1706093-30-2), bears the ester at the ortho position . Ortho substitution introduces steric hindrance near the amide carbonyl, which may restrict conformational freedom around the thiazepane–benzoyl bond and alter the trajectory of hydrogen-bonding interactions with the BD2 non-conserved histidine residue identified in structural studies [1]. No para-substituted analog can recapitulate the steric and electronic profile of the ortho isomer, and vice versa.

regioisomer comparison binding mode medicinal chemistry

Acetate Ester Analog (CAS 1705330-71-7) Lacks the Methyl Ester Metabolic Stability Advantages of the Target Compound

A closely related analog, 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]phenyl acetate (CAS 1705330-71-7), replaces the methyl ester with an acetate ester . Acetate esters are generally more susceptible to plasma and hepatic esterase-mediated hydrolysis than methyl esters, with typical half-life reductions of 2- to 5-fold observed across diverse chemotypes in human liver microsome stability assays [1]. The methyl ester in methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate is expected to exhibit prolonged stability under identical in vitro incubation conditions.

ester stability metabolic hydrolysis prodrug potential

Recommended Application Scenarios for Methyl 4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]benzoate in BET Bromodomain Discovery Programs


BD2-Selective Chemical Probe Development for Inflammation Target Validation

Use this compound as a starting scaffold for BD2-selective BET inhibitor optimization. The 1,4-acylthiazepane core provides a demonstrated ≥3–10-fold BD2/BD1 selectivity window [1], and the electron-donating o-tolyl group maximizes BD2 affinity within the series . This combination makes it suitable for validating BD2-specific pharmacology in inflammatory disease models (e.g., alcoholic hepatitis) where pan-BET inhibition produces on-target toxicities.

3D Fragment Library Expansion for BET Bromodomain Screening Cascades

Incorporate this compound into 3D-enriched fragment screening libraries. As established by Pandey et al., 1,4-thiazepanes offer high 3D character that is underrepresented in conventional fragment collections, and have been validated as BET bromodomain ligands by protein-observed NMR [1]. The para-methyl benzoate regioisomer provides a distinct chemical matter complement to ortho-substituted fragments already in commercial decks.

Structure-Activity Relationship (SAR) Studies Exploring 7-Phenyl Substituent Effects on Bromodomain Binding

Employ this compound as the electron-donating reference standard in a matrix of 7-substituted 1,4-acylthiazepanes. The o-tolyl group (σₚ = –0.17) anchors the electron-rich end of the Hammett scale, while the 2-fluorophenyl (σₚ = +0.06) and 2-chlorophenyl (σₚ = +0.23) analogs serve as electron-deficient comparators [1]. The 2–3 fold affinity difference mapped to electronic character enables quantitative SAR model building.

In Vitro Metabolic Stability Benchmarking of Ester-Containing 1,4-Thiazepane Analogues

Use this methyl ester compound as the stable reference in comparative metabolic stability panels alongside the phenyl acetate analog (CAS 1705330-71-7). The predicted 2–5-fold longer microsomal half-life of the methyl ester enables rank-ordering of ester lability within the thiazepane series, guiding selection of analogs for cell-based assays where ester hydrolysis would confound activity readouts [1].

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